molecular formula C₂₀H₁₆O₈ B027442 Carminomycinone CAS No. 52744-22-6

Carminomycinone

Cat. No.: B027442
CAS No.: 52744-22-6
M. Wt: 384.3 g/mol
InChI Key: XYDJGVROLWFENK-YBTHPKLGSA-N
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Mechanism of Action

Target of Action

Carminomycinone, also known as Carminomycin, primarily targets the DNA in cells . It has been found to selectively inhibit the synthesis of nucleic acids in cells of microorganisms and malignant tumors .

Mode of Action

This compound interacts with its target, DNA, by forming complexes . This interaction considerably increases the melting temperature of DNA . The antibiotic inhibits the template activity of DNA in the system of DNA-dependent RNA polymerase .

Biochemical Pathways

It is known that the compound inhibits the synthesis of nucleic acids, which are crucial for the replication and transcription processes in cells . This inhibition disrupts normal cellular functions and leads to cell death, particularly in microorganisms and malignant tumor cells .

Pharmacokinetics

This compound’s pharmacokinetics have been studied in both dogs and humans . After a single intravenous dose, the plasma disappearance of this compound could be described by a three-compartment open model . The terminal half-life of the drug was found to be 86 hours in dogs and 20 hours in humans . This compound was also found to be metabolized into Carminomycinol, which rapidly surpassed this compound levels in both dogs and humans .

Result of Action

This compound’s action results in the inhibition of cell proliferation and the induction of apoptosis . It has been found to be an effective inhibitor of VHL-defective (VHL−/−) clear cell renal carcinoma cell proliferation . Furthermore, this compound induces cleavage of the Golgi protein p115 and the translocation of its C-terminal fragment to the nucleus .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. In general, factors such as temperature, pH, and the presence of other substances can affect the stability and efficacy of drugs

Safety and Hazards

The safety data sheets for carminomycinone provide information about its potential hazards . It’s important to handle this compound with care and follow safety guidelines.

Future Directions

While specific future directions for carminomycinone were not found in the search results, the field of oncology is continually evolving with new therapeutic strategies being explored . The use of this compound in these strategies could be a potential area of future research.

Chemical Reactions Analysis

Carminomycinone undergoes various chemical reactions, including:

Common reagents used in these reactions include diazomethane for methylation and sodium borohydride for reduction. The major products formed from these reactions are daunomycinone and 13-dihydrothis compound .

Properties

IUPAC Name

(7S,9S)-9-acetyl-4,6,7,9,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O8/c1-7(21)20(28)5-9-13(11(23)6-20)19(27)15-14(17(9)25)16(24)8-3-2-4-10(22)12(8)18(15)26/h2-4,11,22-23,25,27-28H,5-6H2,1H3/t11-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDJGVROLWFENK-YBTHPKLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90967193
Record name 8-Acetyl-1,6,8,10,11-pentahydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90967193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52744-22-6
Record name Carminomycinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052744226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Acetyl-1,6,8,10,11-pentahydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90967193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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